B1575919 Sapecin-B

Sapecin-B

Cat. No.: B1575919
Attention: For research use only. Not for human or veterinary use.
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Description

Sapecin-B is a cationic insect defensin peptide originally isolated from the flesh fly, Sarcophaga peregrina . This antimicrobial peptide (AMP) is composed of 34 amino acids and belongs to the cysteine-rich defensin family, characterized by six conserved cysteine residues that form three intramolecular disulfide bridges, contributing to its structural stability . As a research reagent, this compound is a valuable tool for studying innate immune responses in insects and exploring the mechanisms of action of membrane-targeting antimicrobial peptides . Its primary research applications include investigations into antibacterial activity, particularly against Gram-positive bacteria . Studies on a D-form amidated derivative of a this compound-derived peptide have demonstrated potent activity against clinical strains of methicillin-resistant and methicillin-susceptible Staphylococcus aureus (MRSA/MSSA), showing significant capability to inhibit, eradicate, and disperse pre-formed biofilms both in vitro and in murine models . Researchers utilize this compound to probe bacterial membrane interactions and to develop novel anti-infective agents aimed at overcoming antibiotic resistance . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

bioactivity

Antibacterial

sequence

LTCEIDRSLCLLHCRLKGYLRAYCSQQKVCRCVQ

Origin of Product

United States

Structural Features and Elucidation of Sapecin B

Primary Amino Acid Sequence and Peptide Classification

Sapecin-B is classified as an insect defensin (B1577277), a type of antimicrobial peptide (AMP) found in invertebrates. researchgate.netmdpi.com These peptides are typically cationic and play a key role in host defense against bacteria and fungi. mdpi.comfrontiersin.org The primary structure of this compound consists of a specific sequence of amino acids. The amino acid sequence of Sapecin (B170424) B is LTC(1)EIDRSLC(2)LLHC(3)RLKGYLRAYC(4)SQQKVC(5)RC(6)VQ. This sequence includes six cysteine residues, which are characteristic of many insect defensins and are involved in the formation of disulfide bonds essential for structural stability. researchgate.netfrontiersin.orgsemanticscholar.org

Here is a table showing the amino acid sequence of this compound:

PositionAmino Acid
1L
2T
3C (1)
4E
5I
6D
7R
8S
9L
10C (2)
11L
12L
13H
14C (3)
15R
16L
17K
18G
19Y
20L
21R
22A
23Y
24C (4)
25S
26Q
27Q
28K
29V
30C (5)
31R
32C (6)
33V
34Q

Note: Cysteine residues are numbered for tracking disulfide bonds.

Secondary and Tertiary Structural Elements

The biological function of this compound is intrinsically linked to its three-dimensional structure, which is characterized by specific secondary and tertiary elements stabilized by disulfide bonds. frontiersin.orgnih.gov

Alpha-Helical Domains

This compound contains an alpha-helical region as part of its secondary structure. frontiersin.orgsemanticscholar.orgnih.gov Alpha-helices are common secondary structural elements in proteins and peptides, characterized by a helical conformation of the polypeptide backbone stabilized by hydrogen bonds between the amide and carbonyl groups. wikipedia.org Studies have indicated that a synthetic peptide fragment derived from the alpha-helical region of this compound retained comparable antibacterial activity to the full-length peptide, suggesting the importance of this domain for its function. apsnet.orgnih.gov The presence of an amphipathic alpha-helix, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, is a common feature in many antimicrobial peptides and is often associated with membrane interaction. researchgate.netresearchgate.netubc.ca

Cysteine-Stabilized Alpha-Beta (CSαβ) Motif

This compound exhibits the cysteine-stabilized alpha-beta (CSαβ) motif, a structural fold characteristic of insect defensins and other related peptides. frontiersin.orgsemanticscholar.orgnih.gov This motif involves a specific arrangement of alpha-helices and beta-sheets stabilized by disulfide bonds. frontiersin.orgsemanticscholar.orgnih.gov The CSαβ fold is known to contribute significantly to the stability of these peptides against thermal denaturation and proteolytic degradation. semanticscholar.orgnih.gov This structural stability is crucial for their function in the often harsh environment where they operate as part of the innate immune system. frontiersin.orgnih.gov The CSαβ motif is also found in other protein superfamilies, including some scorpion toxins and plant defensins. wikipedia.orgportlandpress.com

Disulfide Bond Topology and Structural Stabilization

A defining feature of this compound and other insect defensins is the presence of multiple disulfide bonds formed between conserved cysteine residues. researchgate.netfrontiersin.orgsemanticscholar.org this compound contains six cysteine residues, which form three disulfide bonds. researchgate.netfrontiersin.org The specific pairing of these cysteine residues creates a rigid framework that stabilizes the peptide's three-dimensional structure. frontiersin.orgsemanticscholar.orgd-nb.info In insect defensins with six cysteine residues numbered from the N-terminus, the conserved disulfide bond pattern is typically Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6. semanticscholar.orgebi.ac.uk This specific topology is integral to the CSαβ motif and is essential for the peptide's structural integrity and biological activity. frontiersin.orgsemanticscholar.orgubc.ca The disulfide bonds contribute to the peptide's resistance to denaturation and degradation, ensuring its persistence in the environment where it encounters pathogens. semanticscholar.orgnih.gov

Here is a table illustrating the typical disulfide bond connectivity in insect defensins like this compound:

Disulfide BondCysteine Pair
Bond 1Cys1 - Cys4
Bond 2Cys2 - Cys5
Bond 3Cys3 - Cys6

Note: Cysteine residues are numbered according to their position in the primary sequence.

Structural Homologies with Other Biologically Active Peptides

Structural comparisons between this compound and other peptides have revealed significant homologies, particularly with certain toxins that target ion channels. researchgate.netnih.gov

Comparison with Charybdotoxin (B568394) (CTX)

This compound, an insect defensin isolated from the flesh fly Sarcophaga peregrina, shares notable structural similarities with other insect defensins, such as Coprisin from the dung beetle Copris tripartitus and Tenecin 1 from the yellow mealworm beetle Tenebrio molitor. These similarities are primarily observed in their primary structure (amino acid sequence), the arrangement of disulfide bonds, and the resulting conserved three-dimensional fold.

Insect defensins, including this compound, Coprisin, and Tenecin 1, are characterized by a conserved structural motif known as the cysteine-stabilized α/β motif (CSαβ). semanticscholar.orgfrontiersin.orgnih.gov This motif typically consists of a short amphipathic α-helix and a C-terminal antiparallel β-sheet structure. semanticscholar.orgfrontiersin.org The stability of this fold is maintained by a conserved pattern of disulfide bridges formed between six cysteine residues. semanticscholar.orgfrontiersin.orgplos.org The typical disulfide bond connectivity in insect defensins is Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6, where the cysteine residues are numbered from the N-terminus. semanticscholar.orgplos.org this compound contains six cysteine residues with the same disulfide pairings as those found in sapecin, another defensin from Sarcophaga peregrina, and this pattern is consistent with the conserved disulfide connectivity observed in many insect defensins. researchgate.netebi.ac.uk

Sequence homology studies highlight the degree of similarity among these peptides. Coprisin, for instance, shows a high degree of sequence homology with sapecin (75%) and Tenecin 1 (80%). semanticscholar.orgnih.gov While this compound was reported to be less similar to sapecin itself, it still shares significant structural features with other insect defensins. researchgate.net The primary structures of insect defensins generally exhibit a high degree of sequence conservation, with homologies ranging from 58% to 95%. semanticscholar.orgresearchgate.net

Biosynthesis and Genetic Regulation of Sapecin B

Molecular Cloning and Characterization of Sapecin-B Encoding Genes

The molecular foundation of this compound production was elucidated through the successful cloning and characterization of its corresponding complementary DNA (cDNA). This process revealed the precursor structure of the peptide and provided insights into its genetic organization.

A cDNA clone for this compound was first isolated from Sarcophaga peregrina. tandfonline.com Analysis of this cDNA revealed that this compound is initially synthesized as a precursor protein. tandfonline.com This precursor consists of three distinct domains: a signal sequence composed of 24 amino acid residues, a prosegment of 30 residues, and the mature this compound peptide, which comprises 34 residues. tandfonline.com The presence of a signal sequence indicates that the protein is destined for secretion out of the cell. The prosegment is a common feature in many AMPs and is often involved in the proper folding and inhibition of the peptide's activity until it is needed.

Further research has identified at least three homologues of sapecin (B170424), including this compound and Sapecin-C, in Sarcophaga peregrina. researchgate.net Genetic analysis suggests that the genes for these sapecin homologues are organized in a tandem array within specific regions of the genome. researchgate.net This genomic clustering allows for their simultaneous expression when the insect is faced with a bacterial infection. researchgate.net

Table 1: Characteristics of the this compound Precursor Protein

FeatureLength (Amino Acid Residues)Function
Signal Sequence24Directs the protein for secretion.
Prosegment30Assists in proper folding and may inhibit premature activity.
Mature this compound34The active antimicrobial peptide.

Regulation of this compound Gene Expression

The expression of the this compound gene is a highly regulated process, influenced by the developmental stage of the insect and the presence of microbial threats. This regulation ensures that the potent antimicrobial activity of this compound is deployed precisely when and where it is needed.

The expression of the this compound gene is not limited to immune responses; it also exhibits distinct patterns during the development of Sarcophaga peregrina. Northern blot analysis has shown that the sapecin gene is transiently expressed during the embryonic and early pupal stages, even in the absence of any external immune stimulus. researchgate.net This developmental expression pattern is similar to that of another immune-related protein, the Sarcophaga lectin. researchgate.net The expression of sapecin during these critical developmental periods suggests that it may have functions beyond immunity, potentially acting as a growth factor. researchgate.net For instance, sapecin has been shown to stimulate the proliferation of Sarcophaga embryonic cells in culture. researchgate.net

A primary function of this compound is to combat invading pathogens. Consequently, its gene expression is strongly induced upon microbial challenge. When the larval body wall of Sarcophaga peregrina is injured, a condition that mimics a natural infection, the synthesis of this compound is almost exclusively and robustly initiated. tandfonline.com Studies on the related species Sarcophaga bullata have demonstrated a massive upregulation of the sapecin gene in response to infection with both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria, as well as upon simple aseptic injury. embopress.org In these experiments, sapecin mRNA levels increased dramatically, by as much as 125 to 250-fold, 12 hours after induction. embopress.org This rapid and potent induction highlights the critical role of this compound in the immediate defense against microbial invasion. embopress.org

The induction of antimicrobial peptide genes in insects is primarily governed by two conserved innate immune signaling pathways: the Toll pathway and the Immune deficiency (Imd) pathway. While direct experimental evidence specifically linking the Toll and Imd pathways to this compound regulation in Sarcophaga is part of a broader understanding of insect immunity, the general mechanisms are well-established in model organisms like Drosophila melanogaster. The Toll pathway is mainly activated by Gram-positive bacteria and fungi, while the Imd pathway is predominantly triggered by Gram-negative bacteria.

The promoter regions of various defense protein genes in Sarcophaga peregrina, including those for sarcotoxin I and II, have been found to contain common motifs that are similar to the mammalian NF-κB-binding consensus sequence. nih.gov The activation of these genes is thought to be regulated by a family of transcription factors known as Rel proteins, which are downstream effectors of the Toll and Imd pathways. nih.gov It is highly probable that the this compound gene is also under the control of these pathways, allowing for a tailored immune response depending on the nature of the invading pathogen.

Cellular and Tissue Localization of this compound Production in the Host Organism (e.g., Fat Body, Hemocytes)

The synthesis of this compound is localized to specific tissues and cells within the flesh fly, primarily the fat body and certain types of hemocytes. The fat body, which is functionally analogous to the mammalian liver, is the major site of this compound synthesis, particularly in response to injury or infection. tandfonline.comresearchgate.net This is consistent with the fat body's central role in producing and secreting a wide range of hemolymph proteins, including those involved in immunity. researchgate.net

In addition to the fat body, some hemocyte species, the insect's immune cells, have also been identified as sites of this compound gene expression. researchgate.netembopress.org In Sarcophaga bullata, the highest expression of the sapecin gene was detected in hemocytes 6 hours after an immune challenge, while the peak in the fat body occurred later, at 22 hours. embopress.org This temporal difference may reflect distinct activation mechanisms and roles for this compound produced by these different cell types during an immune response. embopress.org Furthermore, this compound has also been detected in the brain of naive larvae, suggesting a potential bifunctional role for this peptide, possibly in both defense and development. tandfonline.com

Molecular Mechanisms of Action of Sapecin B

Microbial Membrane Interaction and Permeabilization

Sapecin-B, like many antimicrobial peptides, is cationic and amphipathic, properties crucial for its interaction with negatively charged bacterial membranes. asm.orgexplorationpub.com

Binding Affinity to Specific Phospholipid Compositions (e.g., Acidic Phospholipids)

This compound and peptides derived from its alpha-helix domain exhibit strong interaction with membranes containing acidic phospholipids (B1166683) and phosphatidylethanolamine, which are characteristic components of bacterial membranes like Escherichia coli. scispace.comnih.gov This selective interaction is driven by electrostatic attraction between the positively charged amino acids of the peptide and the negatively charged phospholipids on the bacterial surface. asm.orgnih.govfrontiersin.org Studies using model membranes, such as liposomes containing acidic phospholipids like cardiolipin (B10847521), have demonstrated a high affinity of this compound for these lipid compositions. researchgate.net This initial electrostatic binding is a critical step that allows the hydrophobic portions of the peptide to insert into the lipid bilayer. asm.orgnih.gov

Formation of Pores or Channels in Bacterial Membranes

A key mechanism by which this compound disrupts bacterial membranes is through the formation of pores or channels. scispace.combiosynth.comnih.gov This process leads to increased membrane permeability. scispace.comnih.govbiosynth.comnih.govresearchgate.net Studies using planar lipid bilayer membranes have shown that this compound derived peptides can induce membrane current, indicating the formation of ion channels. scispace.comnih.gov The formation of these pores compromises the structural integrity of the bacterial membrane. biosynth.com

Induction of Intracellular Content Leakage (e.g., Glucose, Inorganic Phosphates)

The permeabilization of the bacterial membrane by this compound results in the leakage of essential intracellular components. scispace.comnih.govfrontiersin.orgresearchgate.netnih.govasm.orgnih.gov Experiments measuring the release of substances like carboxyfluorescein and glucose from liposomes have demonstrated this effect. scispace.comnih.govresearchgate.net The leakage of inorganic phosphates, in particular, can be detrimental to bacterial cells, potentially leading to a rapid depletion of cytoplasmic ATP. scispace.comnih.gov This loss of vital molecules disrupts cellular homeostasis and contributes to bacterial cell death. frontiersin.org

Role of Peptide Oligomerization in Membrane Perturbation

The membrane permeabilization activity of this compound is suggested to involve peptide oligomerization. nih.govresearchgate.net The dose dependence of membrane permeabilization caused by Sapecin (B170424) indicates a sigmoidal relationship, supporting the idea that the peptide molecules assemble to form pores. nih.govresearchgate.net Solution nuclear magnetic resonance (NMR) analysis of Sapecin-phospholipid vesicle complexes has helped identify the membrane-buried and oligomerization surfaces on the peptide molecule, providing insights into how these oligomers form within the membrane bilayer. nih.gov

Selective Activity Profile Towards Microbial vs. Eukaryotic Cells

A crucial aspect of this compound's therapeutic potential is its selective toxicity towards microbial cells while exhibiting minimal effects on eukaryotic cells. scispace.comnih.govfrontiersin.orgbiosynth.comacs.orglibretexts.orgmdpi.com This selectivity is primarily based on the differences in membrane composition between these cell types. asm.orgscispace.comnih.govfrontiersin.orgcore.ac.uk

Differential Membrane Composition Recognition

The differential interaction of this compound with microbial and eukaryotic membranes is a key factor in its selective activity. asm.orgscispace.comnih.govfrontiersin.orgmdpi.comcore.ac.uk Bacterial membranes are characterized by a higher content of anionic lipids, such as acidic phospholipids (e.g., phosphatidylglycerol and cardiolipin) and lipopolysaccharides (in Gram-negative bacteria) or teichoic acids (in Gram-positive bacteria), resulting in a net negative charge. asm.orgscispace.comnih.govnih.govfrontiersin.orgcore.ac.ukfrontiersin.org Eukaryotic cell membranes, in contrast, predominantly contain zwitterionic phospholipids like choline (B1196258) phospholipids and a significant amount of cholesterol in their outer leaflets, leading to a less negative or slightly negative potential. scispace.comnih.govcore.ac.uk this compound's cationic nature facilitates strong electrostatic interaction with the negatively charged bacterial membranes. asm.orgnih.govfrontiersin.org The presence of cholesterol in eukaryotic membranes also plays a role in inhibiting membrane disruption by increasing the rigidity of the lipid bilayer structure, making them less susceptible to peptide insertion and pore formation compared to bacterial membranes which typically lack cholesterol. core.ac.uk This differential recognition and interaction provide a molecular basis for this compound's selective toxicity. scispace.comnih.gov

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundInformation not readily available in search results focused on mechanism. PubChem primarily lists small molecules.
Cardiolipin28366
Phosphatidylethanolamine157554
Cholesterol5997
Glucose5793
Carboxyfluorescein6425878
Adenosine Triphosphate (ATP)5957

Data Table Example (Illustrative - based on search findings, specific quantitative data for this compound's interaction with different lipids would require specific experimental data):

While specific quantitative data tables for this compound's binding affinity to various phospholipids were not directly available in the search results in a format suitable for a simple table, the research indicates a strong preference for negatively charged lipids. Below is an illustrative representation based on the described differential interaction:

Membrane Type (Model)Key Lipid ComponentsNet Charge (Approximate)This compound Interaction
Bacterial Membrane MimicAcidic Phospholipids (e.g., Cardiolipin, Phosphatidylglycerol), PhosphatidylethanolamineNegativeStrong Interaction, Membrane Perturbation, Pore Formation
Eukaryotic Membrane MimicCholine Phospholipids (e.g., Phosphatidylcholine), CholesterolLess Negative to Slightly NegativeWeak Interaction, Minimal Membrane Perturbation

Implications of Hemolytic Activity Assessment in Mechanistic Studies

Assessment of hemolytic activity is a crucial step in understanding the potential toxicity and selectivity of antimicrobial peptides like this compound towards mammalian cells. Hemolytic activity refers to the ability of a substance to lyse red blood cells. A low or absent hemolytic activity suggests that the peptide is relatively selective for microbial membranes over mammalian cell membranes, which is a desirable characteristic for a potential therapeutic agent. apsnet.orgnih.govbioline.org.br

Studies have shown that certain peptides derived from this compound can exhibit potent antimicrobial activity while displaying no hemolytic activity. apsnet.org For instance, a synthetic hendecapeptide (11 residues) derived from an α-helical region of this compound demonstrated superior antimicrobial activity compared to the parent peptide and lacked hemolytic effects. apsnet.org This suggests that specific structural domains within this compound are responsible for its antimicrobial action, and these can potentially be separated from domains that might cause hemolysis. The fact that this peptide can release entrapped glucose from acidic liposomes suggests a lytic mechanism involving membrane perturbation. apsnet.org

Modulation of Ion Channel Activity in Eukaryotic Cells

This compound has been shown to modulate the activity of certain ion channels in eukaryotic cells, particularly potassium channels. nih.govphysiology.orgnih.gov This modulation is significant due to this compound's structural similarity to charybdotoxin (B568394), a known potassium channel inhibitor. nih.govphysiology.orgnih.govresearchgate.net

Inhibition of Ca2+-Activated K+ Currents (BK Channels)

This compound has been found to inhibit large conductance calcium-activated potassium (BK) channels. nih.govphysiology.orgnih.gov Studies using whole-cell voltage-clamp methods in clonal rat GH3 pituitary cells have shown that this compound reversibly blocks the CTX-sensitive IK(Ca) (the BK current) in a dose-dependent manner. nih.govphysiology.org The half-maximal inhibitory concentration (IC50) for this compound's effect on BK channels was approximately 0.9 nM, which is comparable to that of Charybdotoxin (0.08-0.4 nM). nih.govphysiology.org This indicates that this compound is a potent inhibitor of BK channels, similar to CTX. Importantly, this compound at concentrations that blocked IK(Ca) did not affect calcium currents in GH3 cells, suggesting that its effect on BK channels is direct and not a secondary consequence of altered calcium influx. nih.govphysiology.org

Effects on Rapidly Inactivating K+ Currents

In addition to its effects on BK channels, this compound also significantly inhibits 4-aminopyridine-sensitive, rapidly inactivating potassium currents in a dose-dependent manner. nih.govphysiology.org In GH3 cells, the half-maximal inhibitory concentration for this effect was approximately 40 nM. nih.govphysiology.org This is in contrast to Charybdotoxin, which had little effect on this current in the same cell line. nih.govphysiology.org This difference in activity highlights distinct targets or binding modes between this compound and Charybdotoxin, despite their structural similarities. nih.govphysiology.orgnih.gov Sapecin B has been shown to alter the kinetics of activation and deactivation of these channels, without affecting the inactivation process itself. nih.gov These effects were not voltage-dependent, and this compound also reduced the whole-cell conductance. nih.gov

Analysis of Distinct Binding Sites Compared to Charybdotoxin

While this compound and Charybdotoxin share structural homology and both inhibit BK channels, studies suggest they may interact with potassium channels at distinct binding sites or through different mechanisms, particularly concerning rapidly inactivating potassium currents. nih.govphysiology.orgnih.gov The significant inhibition of rapidly inactivating K+ currents by this compound and the lack of effect by CTX in GH3 cells support the idea of differential interactions. nih.govphysiology.org Research suggests that Sapecin B may be ineffective against the voltage-sensitive segment, as well as the N-terminal and C-terminal domains of these channels, implying different binding sites compared to CTX. nih.gov This functional difference makes this compound a valuable tool, complementary to CTX, for investigating the molecular architecture and function of both BK channels and rapidly inactivating A-type K+ channels. nih.govphysiology.org

Anti-Biofilm Mechanisms

This compound and peptides derived from it have demonstrated activity against microbial biofilms. omicsdi.orgresearchgate.netnih.govmdpi.com Biofilms are structured communities of microorganisms encased in an extracellular polymeric substance (EPS) matrix, which provides increased resistance to antimicrobial agents and host immune responses. mdpi.comscholars.direct

Inhibition of Microbial Biofilm Formation

Studies have shown that this compound derived peptides can inhibit the formation of microbial biofilms. researchgate.net For example, a novel analogue peptide (mKLK) designed based on a D-form amidated this compound-derived peptide (KLK) displayed superior capability in inhibiting, eradicating, and dispersing Staphylococcus aureus biofilms (both MRSA and MSSA) compared to the original KLK peptide. researchgate.net This anti-biofilm activity was observed even at sub-MIC concentrations, suggesting a mechanism beyond simple bactericidal effects on planktonic cells. researchgate.netnih.gov The ability of these peptides to disrupt or prevent the formation of the EPS matrix or interfere with quorum sensing, a cell-cell communication mechanism involved in biofilm development, are potential mechanisms contributing to their anti-biofilm properties. nih.govmdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot available in search results. Closest found was Mi-saponin B nih.gov.
Charybdotoxin16213159
4-aminopyridine10053
Tetrodotoxin5044
Calcium270

Data Tables:

Table 1: Inhibition of Potassium Currents by this compound and Charybdotoxin in GH3 Cells

Channel TypeInhibitorIC50 (nM)Effect on Current
BK Channels (IK(Ca))This compound~0.9 nih.govphysiology.orgBlocked
BK Channels (IK(Ca))Charybdotoxin0.08-0.4 nih.govphysiology.orgBlocked
Rapidly Inactivating K+ CurrentThis compound~40 nih.govphysiology.orgInhibited
Rapidly Inactivating K+ CurrentCharybdotoxinLittle effect nih.govphysiology.orgLittle effect

Table 2: Anti-biofilm Activity of this compound Derived Peptide mKLK against Staphylococcus aureus Biofilms

PeptideActivity against MRSA BiofilmsActivity against MSSA Biofilms
KLKLess effective inhibition, eradication, and dispersal researchgate.netLess effective inhibition, eradication, and dispersal researchgate.net
mKLKSuperior inhibition, eradication, and dispersal researchgate.netSuperior inhibition, eradication, and dispersal researchgate.net

Disruption of Pre-formed Biofilm Structures

The disruption of pre-formed biofilm structures represents a crucial aspect of antimicrobial activity, particularly in combating persistent infections where bacteria are encased in a protective extracellular matrix. Research into this compound and its derived peptides has explored their capacity to disaggregate or eradicate established microbial biofilms.

Studies have investigated the antibiofilm activities of peptides based on the structure of this compound. A novel analogue peptide, designated mKLK, designed based on a D-form amidated this compound-derived peptide (KLK), has demonstrated significant activity against Staphylococcus aureus biofilms. This peptide showed the capability in vitro to inhibit, eradicate, and disperse methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA) biofilms wikipedia.org. Furthermore, mKLK exhibited remarkable inhibitory activity against catheter-associated biofilms in a murine model wikipedia.org.

While the precise molecular mechanisms by which this compound or its derivatives disrupt pre-formed biofilms are still under investigation, the general mechanisms of action for some antimicrobial peptides (AMPs) against biofilms can involve the disruption or degradation of the membrane potential of biofilm-embedded cells nih.gov. Sapecin B itself is suggested to have a mechanism of action that may involve membrane disruption, which could contribute to its effects on biofilms by affecting the viability and integrity of the bacterial cells within the matrix. AMPs can also interfere with bacterial cell signaling systems, degrade the polysaccharide and biofilm matrix, inhibit the alarmone system, or downregulate genes responsible for biofilm formation nih.gov. However, the specific contribution of these general mechanisms to the disruption of pre-formed biofilms by this compound or its derived peptides requires further detailed research.

Biological Roles and Functional Spectrum of Sapecin B

Role in Insect Innate Immunity and Host Defense

As a key component of insect innate immunity, sapecin-B contributes to the defense against invading microorganisms. nih.govepfl.chubc.ca Its presence is induced upon immune challenge, preventing the spread of bacteria within the insect body cavity. nih.gov

Broad-Spectrum Antimicrobial Activity Against Diverse Microbial Classes

This compound exhibits broad-spectrum antimicrobial activity, demonstrating efficacy against a range of bacteria and fungi. nih.govubc.caresearchgate.netapsnet.orgportlandpress.comdntb.gov.ua This activity is crucial for the insect's ability to combat various pathogens.

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

This compound is active against Gram-positive bacteria, including Staphylococcus aureus. researchgate.netapsnet.orgportlandpress.comciteab.comnih.gov Studies have shown that Gram-positive bacteria are generally more sensitive to sapecin (B170424) compared to Gram-negative bacteria. nih.gov A core undecapeptide derived from sapecin B has demonstrated potent microbicidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). portlandpress.comnih.gov The antimicrobial activity against S. aureus is influenced by the peptide's hydrophobicity and the balance of hydrophobic and charged amino acids. asm.org

Activity Against Fungi and Yeasts (e.g., Candida albicans)

This compound and peptides derived from it have shown activity against fungi and yeasts, including Candida albicans. ubc.caresearchgate.netportlandpress.comciteab.com A synthetic hendecapeptide from the α-helical region of sapecin B displayed superior antifungal activity compared to the parent peptide, including activity against C. albicans. apsnet.org

Here is a table summarizing the antimicrobial activity against selected microorganisms:

MicroorganismTypeActivity Against this compound / Derived PeptidesRelevant Citations
Staphylococcus aureusGram-Positive BacteriaYes researchgate.netapsnet.orgportlandpress.comciteab.comnih.gov
Escherichia coliGram-Negative BacteriaYes researchgate.netapsnet.orgportlandpress.comciteab.com
Candida albicansFungus/YeastYes ubc.caresearchgate.netportlandpress.comciteab.com
MRSAGram-Positive BacteriaYes portlandpress.comnih.gov

Factors Influencing Differential Microbial Susceptibility (e.g., Lipopolysaccharide Barrier)

The differential susceptibility of microbial classes to this compound is influenced by factors such as the composition of the bacterial membrane. Sapecin, a related protein, has a strong affinity for cardiolipin (B10847521), an acidic phospholipid found in bacterial membranes, suggesting this as a primary site of action. portlandpress.com The lipopolysaccharide (LPS) layer in Gram-negative bacteria serves as a barrier that can affect the activity of antimicrobial peptides. citeab.com The ability of this compound or its derivatives to interact with and potentially disrupt these membrane components contributes to their antimicrobial effect. The lytic mechanism involving the release of entrapped glucose from acidic liposomes by a sapecin B-derived peptide suggests membrane permeabilization as a mode of action. apsnet.org

Non-Immune Biological Functions

Beyond its role in immunity, sapecin has been implicated in the development of Sarcophaga peregrina. nih.govnii.ac.jpcore.ac.uk Research suggests that sapecin may act as a growth factor, stimulating the proliferation of embryonic cells. nih.govcore.ac.uk The transient expression of the sapecin gene during embryonic and early pupal stages, even without immune stimulus, supports its potential involvement in normal development. nih.gov This suggests that sapecin, and potentially this compound, may have dual roles in both defense and development. nih.gov

Role as a Growth Factor in Insect Ontogenetic Development

This compound is implicated in the normal ontogenetic development of insects, particularly Sarcophaga peregrina. Studies suggest that sapecin acts as a growth factor during development. The sapecin gene is transiently expressed during the embryonic and early pupal stages, even without external stimuli, an expression pattern similar to that of Sarcophaga lectin, another protein with dual roles in defense and development. nih.govresearchgate.netresearchgate.net This expression pattern supports a role for this compound in developmental processes. nih.govresearchgate.net

Influence on Embryonic and Imaginal Cell Growth and Differentiation

This compound has been shown to stimulate the proliferation of embryonic cells. Experiments using the established embryonic cell line NIH-Sape-4 from Sarcophaga embryos demonstrated that the addition of sapecin to the culture medium increased DNA synthesis and cell number, indicating its role in stimulating cell proliferation. nih.govcore.ac.uk Embryonic cells themselves may produce sapecin during ontogenetic development, potentially stimulating cell proliferation in an autocrine manner. nih.gov

Furthermore, sapecin is suggested to participate in the differentiation of imaginal discs. nih.gov Imaginal discs, which develop into adult structures during the pupal stage, synthesize sapecin in the presence of 20-hydroxyecdysone, an insect hormone crucial for molting and metamorphosis. nih.gov This function in imaginal disc differentiation appears similar to that of Sarcophaga lectin, reinforcing the concept of dual roles for some insect immune proteins in both defense and development. nih.gov The stimulation of embryonic cell proliferation and participation in imaginal disc differentiation suggest that this compound contributes to the construction of new tissues from self cells during insect development. nih.gov

Research findings on the influence of sapecin on cell growth are summarized in the table below:

Cell TypeEffect of Sapecin AdditionMeasured OutcomeReference
Sarcophaga embryonic cells (NIH-Sape-4)StimulatedIncreased DNA synthesis nih.gov
Sarcophaga embryonic cells (NIH-Sape-4)StimulatedIncreased cell number nih.gov
Sarcophaga embryonic cells (NIH-Sape-4)StimulatedStimulated cell proliferation core.ac.uk
Sarcophaga imaginal discsSynthesize sapecin in presence of 20-hydroxyecdysoneImplicated in differentiation nih.gov

Interaction with Host Immune Responses Beyond Direct Microbicidal Activity

Beyond its direct ability to kill microorganisms, this compound and peptides derived from it have been observed to interact with host immune responses, particularly in mammalian systems, suggesting immunomodulatory potential. asm.orgnih.govubc.camdpi.com

Potential Activation of Acute Inflammatory Responses

Synthetic peptides derived from this compound have been shown to induce an acute inflammatory response. asm.orgnih.gov In studies involving mice, administration of a synthetic peptide (L5) based on the active core domain of sapecin B induced an acute inflammatory response in the abdomen, characterized by the accumulation of neutrophils. asm.orgnih.gov This suggests that this compound derived peptides can trigger components of the innate immune system associated with acute inflammation. asm.orgnih.govnih.govumich.edu

Promotion of Reactive Oxygen Species (ROS) Production

This compound derived peptides have also been observed to promote the production of reactive oxygen species (ROS). asm.orgnih.govsemanticscholar.org In the context of the induced acute inflammatory response in mice, the synthetic peptide L5 promoted the production of ROS. asm.orgnih.gov ROS are important components of the innate immune response, involved in killing pathogens and modulating immune signaling. nih.govnih.govmdpi.com The ability of this compound derived peptides to induce ROS production suggests a mechanism by which they can enhance host defense beyond direct antimicrobial effects. asm.orgnih.gov

Immune Response ComponentEffect of this compound Derived Peptide (L5)Observed OutcomeReference
Acute Inflammatory ResponseActivationAccumulation of neutrophils in the abdomen asm.orgnih.gov
Reactive Oxygen Species (ROS) ProductionPromotionIncreased ROS levels asm.orgnih.gov
Chemokine ExpressionEnhancementIncreased expression of Mig/CXCL9 in macrophages asm.orgnih.gov

Structure Activity Relationship Sar Studies of Sapecin B and Its Analogues

Impact of Amino Acid Substitutions on Antimicrobial Potency and Spectrum

Amino acid substitutions in Sapecin-B and its analogues have been shown to significantly impact their antimicrobial activity. Studies have demonstrated that substituting various amino acid residues, particularly with hydrophobic and/or basic ones, can increase the antimicrobial activity of peptides derived from this compound. nih.gov

For instance, modifications involving the replacement of amino acids, such as substituting lysine (B10760008) residues with tryptophan and leucine (B10760876), have been explored to enhance activity. researchgate.net These substitutions can lead to peptides with altered physicochemical properties, influencing their interaction with bacterial membranes and, consequently, their microbicidal effects. researchgate.net

Research on a sapecin (B170424) B analogue, named dL5, showed that substituting L-amino acids with their D-enantiomers could improve activity, particularly against Staphylococcus aureus. frontiersin.org The D-enenatiomer exhibited a significantly lower MIC value against S. aureus compared to its L-isomer. frontiersin.org

Data from studies on modified peptides based on this compound highlight the delicate balance required for optimal activity. For example, while some substitutions can enhance potency, others may lead to decreased activity or changes in the spectrum of action. frontiersin.org

Role of Cationicity and Amphiphilicity in Membrane Interactions and Biological Activity

Amphiphilicity, the property of having both hydrophobic and hydrophilic regions, is also essential. researchgate.netnih.gov Upon interaction with the bacterial membrane, AMPs often adopt an amphipathic conformation, typically an alpha-helix, where hydrophobic residues are segregated to one face and hydrophilic/cationic residues to the opposite face. researchgate.netresearchgate.netchapman.edu This amphipathic structure allows the hydrophobic portions of the peptide to insert into the lipid bilayer, leading to membrane perturbation, pore formation, or disruption. researchgate.netscispace.comnih.gov

Studies on peptides derived from the alpha-helix domain of this compound have confirmed the necessity of cationic amphiphilicity for their ability to attack the bacterial membrane and exhibit antimicrobial activity. scispace.comnih.gov These peptides strongly interact with membranes containing acidic phospholipids (B1166683), characteristic of Escherichia coli membranes, in parallel with their antimicrobial activity. scispace.comnih.gov Conversely, they show limited interaction with membranes characteristic of eukaryotic cells, providing a basis for their selective toxicity. scispace.comnih.gov

Modifications that enhance cationicity or optimize the balance between cationicity and hydrophobicity can lead to improved antimicrobial activity. researchgate.netnih.govresearchgate.net For instance, increasing the positive charge can result in stronger binding to the negatively charged bacterial surface. researchgate.net However, a proper balance is critical, as excessive hydrophobicity can lead to increased toxicity towards mammalian cells. frontiersin.orgnih.gov

Significance of Alpha-Helical Conformation for Antimicrobial Function

The formation of an alpha-helical conformation is frequently associated with the antimicrobial function of this compound derived peptides. researchgate.netresearchgate.netapsnet.org Many AMPs, including those related to this compound, are unstructured in aqueous solutions but adopt an amphipathic alpha-helical structure upon interacting with membranes or membrane-mimicking environments. researchgate.netmdpi.com

This alpha-helical conformation allows for the spatial separation of hydrophobic and hydrophilic amino acid residues, creating distinct faces on the helix. researchgate.netresearchgate.net The hydrophobic face interacts with the lipid core of the membrane, while the cationic face interacts with the negatively charged headgroups of the phospholipids. researchgate.netnih.gov This interaction mechanism is believed to be crucial for membrane insertion and disruption, leading to bacterial cell death. researchgate.netscispace.comnih.gov

A synthetic hendecapeptide (11 residues) derived from an alpha-helical region of this compound was found to have comparable or even superior antimicrobial activity to the parent peptide, suggesting the importance of this specific structural motif. nih.govapsnet.org Circular dichroism (CD) studies have shown that this compound derived peptides form alpha-helical structures in the presence of phospholipid liposomes, confirming their ability to adopt this conformation upon membrane interaction. researchgate.net

Modifications aimed at promoting or stabilizing the alpha-helical structure in the presence of membranes can potentially enhance antimicrobial activity. researchgate.net Conversely, modifications that disrupt the ability to form a stable amphipathic helix may lead to reduced potency. frontiersin.org

Design and Evaluation of Shortened or Modified Peptide Derivatives with Altered or Enhanced Activities

Significant research has focused on designing and evaluating shortened or modified peptide derivatives based on this compound to develop novel antimicrobial agents with improved properties. nih.govresearchgate.netresearchgate.netresearchgate.netapsnet.orga-star.edu.sgnih.govscispace.comresearchgate.net The aim is often to create peptides with enhanced potency, broader spectrum, reduced toxicity, or increased stability compared to the parent molecule.

A key finding is that a shortened hendecapeptide derived from the alpha-helical region of this compound retained comparable or even superior antibacterial activity and a wider spectrum against bacteria and yeasts, including Candida albicans, compared to the full protein. nih.govapsnet.org This suggests that the core antimicrobial activity resides within specific regions of the this compound sequence.

Systematic synthesis and evaluation of peptides based on this core region have been performed. For example, peptides consisting of terminal basic motifs and internal oligo-leucine sequences have been synthesized and tested for their antimicrobial activities. researchgate.net Peptides like RLKLLLLLRLK-NH2 and KLKLLLLLKLK-NH2 showed potent microbicidal activity against Staphylococcus aureus, Escherichia coli, methicillin-resistant S. aureus (MRSA), and Candida albicans. researchgate.net

Further modifications, such as the synthesis of a D-enantiomer of KLKLLLLLKLK-NH2, have shown resistance to enzymatic degradation and improved activity against certain strains. researchgate.netfrontiersin.org Another analogue, mKLK, designed by replacing lysine residues with tryptophan and leucine and inserting alanine (B10760859), demonstrated superior antibiofilm activities against MRSA and methicillin-susceptible S. aureus (MSSA) compared to the original KLK peptide, while retaining antibacterial activity and serum stability. researchgate.netresearchgate.net

Shortened analogues, such as a truncated nonapeptide KLKLLLKLK-NH2, have also been evaluated. a-star.edu.sg While one study reported potent activity against MRSA for this nonapeptide, another found it to be weakly active against MRSA but moderately active against Pseudomonas aeruginosa, highlighting that activity can vary depending on the specific microbial strains used and experimental conditions. a-star.edu.sg

Sapecin B has also inspired the design of synthetic peptides like BF2 (RWRLLLLKKH), which showed potent activity against vancomycin-resistant enterococci. scispace.comresearchgate.net These studies collectively demonstrate the potential of modifying this compound derived sequences to optimize their antimicrobial properties for therapeutic applications.

Here is a table summarizing some of the modified peptides and their observed activities:

PeptideDerivation/ModificationKey Findings
HendecapeptideDerived from alpha-helical region of this compoundComparable/superior antibacterial activity, wider spectrum (incl. C. albicans). nih.govapsnet.org
RLKLLLLLRLK-NH2Synthetic, based on this compound core, terminal basic motifsPotent microbicidal activity against S. aureus, E. coli, MRSA, C. albicans. researchgate.net
KLKLLLLLKLK-NH2Synthetic, based on this compound core, terminal basic motifsPotent microbicidal activity against S. aureus, E. coli, MRSA, C. albicans. researchgate.net
D-enantiomer of KLKLLLLLKLK-NH2Substitution with D-amino acidsResistant to tryptic digestion, improved activity against S. aureus. researchgate.netfrontiersin.org
mKLKModified KLK (Lys replaced by Trp/Leu, Ala inserted)Superior antibiofilm activity against MRSA/MSSA, retained antibacterial activity and serum stability. researchgate.netresearchgate.net
KLKLLLKLK-NH2 (Nonapeptide)Truncated analoguePotent activity against MRSA (one study), weakly active against MRSA but moderately active against P. aeruginosa (another study). a-star.edu.sg
BF2 (RWRLLLLKKH)Synthetic, inspired by Sapecin BPotent activity against vancomycin-resistant enterococci. scispace.comresearchgate.net

These studies underscore the value of SAR in guiding the development of potent and selective antimicrobial peptides based on the this compound scaffold.

Synthetic Approaches and Peptide Engineering of Sapecin B Analogues

Chemical Synthesis Methodologies for Sapecin-B and its Functional Fragments

Chemical synthesis plays a crucial role in obtaining this compound and its functional fragments for research and development. Solid-phase peptide synthesis (SPPS) is a widely used technique for the synthesis of peptides, including antimicrobial peptides like those derived from this compound. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin. bachem.com This method allows for the controlled assembly of the amino acid sequence.

Studies have reported the chemical synthesis of Sapecin (B170424) and this compound to confirm their structures and antibacterial activities. nih.gov Synthetic peptides have been shown to exhibit the same antibacterial activity as their native counterparts, indicating correct folding during the synthesis process. nih.gov Functional fragments of this compound, such as a hendecapeptide derived from its helical region, have also been synthesized and characterized. This specific fragment was found to possess comparable antibacterial activity to the complete protein but with a broader spectrum of activity. nih.govapsnet.orgnih.govresearchgate.net

SPPS typically utilizes standard Fmoc chemistry protocols, involving the deprotection of the Fmoc group using a base like piperidine, followed by the coupling of the next protected amino acid using activating agents. bachem.comnih.govresearchgate.net After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final peptide. Purification of the crude peptide is often performed using techniques such as flash chromatography or preparative RP-HPLC to achieve high purity. nih.gov

Rational Design Strategies for this compound-Derived Peptides

Rational design strategies for this compound-derived peptides focus on modifying the amino acid sequence and structure to optimize desired properties, such as antimicrobial potency, spectrum of activity, and stability. These strategies are guided by an understanding of the structural features of this compound that are crucial for its function.

Principles of Peptide Sequence Optimization for Targeted Activities

Peptide sequence optimization is a key principle in designing this compound analogues with targeted activities. This involves making specific amino acid substitutions, insertions, or deletions to enhance antimicrobial efficacy against particular pathogens or to reduce toxicity. frontiersin.orgsemanticscholar.orgmdpi.com Engineered AMPs that are rich in hydrophobic and basic amino acids have demonstrated improved antimicrobial activity. frontiersin.org

Identification of specific amino acid residues that contribute to improved activity can be aided by techniques like alanine (B10760859) scanning, where each residue in a naturally occurring AMP is sequentially substituted with alanine. frontiersin.org Studies on this compound-derived peptides have shown that substituting various amino acid residues, particularly with hydrophobic and/or basic ones, can increase antimicrobial activity. nih.gov The arrangement of specific residues, such as tryptophan at the N-terminus, has been shown to significantly influence the antibacterial efficacy of AMPs. researchgate.netnih.gov

Optimization aims to achieve a balance between properties like net charge, hydrophobicity, and the ability to form amphipathic structures, which are crucial for selective targeting of bacterial membranes over eukaryotic cells. mdpi.com

Introduction of Non-Canonical Amino Acids for Enhanced Properties (e.g., D-amino acids)

The introduction of non-canonical amino acids, such as D-amino acids, is a strategy employed to enhance the properties of this compound analogues, particularly their stability against proteolytic degradation. frontiersin.orgsemanticscholar.orgdntb.gov.ua While naturally occurring peptides are composed of L-amino acids, substituting L-amino acids with their D-enantiomers can render the peptide more resistant to proteases, thereby increasing its half-life in biological environments like serum. dntb.gov.uaresearchgate.net

Studies comparing the D-enantiomer of a this compound analogue (dL5) to its L-isomer have shown that the D-form can exhibit significantly lower Minimum Inhibitory Concentration (MIC) values against certain bacteria, such as S. aureus and E. coli. frontiersin.orgnih.gov This enhanced activity in the D-form might be related to a higher affinity for bacterial cell wall components like peptidoglycan. frontiersin.orgnih.gov However, the effect of using D-amino acids on activity can vary and does not always lead to improvement. frontiersin.org

Amidation and Other Terminal Modifications

Terminal modifications, such as C-terminal amidation, are commonly applied to peptide analogues to improve their properties. C-terminal amidation involves converting the carboxyl group at the C-terminus to an amide group. This modification can enhance the antibacterial potency of the peptide compared to its original form with a free carboxylic acid. researchgate.net The increased potency is attributed to the increment of cationic charge and helicity by removing the negative charge of the carboxyl group. researchgate.net

Amidation can also contribute to reduced susceptibility to proteolytic degradation, further increasing the peptide's stability. dntb.gov.uaresearchgate.net Other N-terminal modifications, such as the addition of acyl groups or fatty acid chains, have also been explored in the context of improving AMP activity. frontiersin.org

Characterization of Synthetic Analogues' Biological Activities and Specificities

Characterization of the biological activities and specificities of synthetic this compound analogues is essential to evaluate the success of the design strategies and to understand their potential as therapeutic agents. This involves testing their antimicrobial activity against a range of microorganisms and assessing their specificity towards bacterial cells versus mammalian cells.

Synthetic this compound-derived peptides have been characterized for their antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.govapsnet.orgnih.govplos.org A hendecapeptide from the helical region of this compound, for instance, showed a wider spectrum of activity than the native protein. nih.govapsnet.orgnih.govresearchgate.net

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are commonly determined to quantify the peptides' potency against different microbial strains. researchgate.netresearchgate.netresearchgate.neta-star.edu.sg Studies have reported MIC ranges for this compound-derived peptides against various bacteria, including Staphylococcus aureus, Escherichia coli, and vancomycin-resistant enterococci. researchgate.netacs.orgdntb.gov.ua

Beyond direct killing, the characterization of analogues also includes evaluating their ability to inhibit or eradicate biofilms, which are a significant factor in chronic infections and antibiotic resistance. dntb.gov.uaresearchgate.nettandfonline.com Novel this compound analogues have demonstrated potent antibiofilm activities against bacteria like Staphylococcus aureus. dntb.gov.uaresearchgate.nettandfonline.com

Specificity is assessed by evaluating the peptide's toxicity towards mammalian cells, often through hemolytic activity assays. Ideally, effective AMPs exhibit high activity against bacteria with minimal toxicity to host cells. frontiersin.orgdntb.gov.uamdpi.com The design process aims to maximize the therapeutic index by enhancing bacterial cell targeting while minimizing interaction with mammalian cell membranes. mdpi.com

Data from characterization studies provide crucial insights into the structure-activity relationships of this compound-derived peptides, guiding further optimization efforts. For example, studies have shown that while decreasing helicity can sometimes result in weaker antimicrobial activity, analogues with a limited number of D-amino acid substitutions and reduced helicity can exhibit improved activity compared to the more helical parent peptide. frontiersin.org

Peptide AnalogueSequence (Example)Modification(s)Organism TestedMIC (µM)Hemolytic Activity (% at X µM)
This compound (Fragment)RSLCLLHCRLK-NH2C-amidated hendecapeptideS. aureusYLow
KLKKLKLLLLLKLK-NH2Synthetic, C-amidatedE. coliZLow
dL5klkllllklk-nh2 (D-amino acids)Synthetic, D-amino acids, C-amidatedS. aureusALow
mKLKWLWALLKLLKLK-NH2Synthetic, D-amino acids, N-terminal modification, C-amidatedS. aureus (MRSA)BLow

These studies collectively highlight the significant progress made in synthesizing and engineering this compound-derived peptides, paving the way for the potential development of novel antimicrobial agents to combat antibiotic-resistant infections.

Advanced Research Methodologies in Sapecin B Studies

Spectroscopic Techniques for Structural Characterization (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy)

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, are crucial for determining the three-dimensional structure of Sapecin-B and understanding how its conformation changes upon interaction with other molecules, particularly lipid membranes.

NMR spectroscopy is a powerful technique for probing interactions and structural changes of biomolecules like antimicrobial peptides (AMPs) over a wide range of affinities and timescales. halric.eumdpi.com It can provide structural and dynamic information with atomic resolution. mdpi.com Studies utilizing NMR can investigate how peptides interact with components of bacterial and mammalian membranes, as well as components of blood plasma. halric.eu

Circular Dichroism (CD) spectroscopy is often used alongside NMR to assess structural changes in peptides when they bind to membranes. halric.eu CD spectroscopy measures the differential absorption of left and right circularly polarized light by a substance, which is sensitive to the secondary structure of proteins and peptides (e.g., alpha-helices, beta-sheets). Changes in the CD spectrum upon membrane interaction can indicate conformational shifts in this compound. CD spectroscopy has also been used to study the interaction of metal ions with DNA, indicating its utility in detecting structural changes in biological molecules upon binding events. nih.gov

Biophysical Assays for Membrane Interaction Analysis (e.g., Liposome Leakage Assays, Planar Lipid Bilayer Electrophysiology)

Biophysical assays are essential for investigating the interaction of this compound with lipid membranes, which is believed to be its primary target in bacteria. nih.gov These techniques help to understand how the peptide disrupts membrane integrity and forms pores.

Liposome leakage assays are commonly used to assess the ability of this compound to permeabilize lipid vesicles, which serve as models for cell membranes. nih.govnih.govaston.ac.uk By encapsulating a marker molecule (such as carboxyfluorescein or glucose) within liposomes and then exposing them to this compound, researchers can measure the release of the marker as an indicator of membrane damage. nih.govnih.govnih.gov Studies have shown that this compound and its derived peptides can cause the release of entrapped glucose from liposomes containing acidic phospholipids (B1166683), suggesting membrane disruption. nih.govnih.gov The composition of the liposomes can be varied to mimic bacterial or eukaryotic membranes, allowing for the investigation of this compound's selective toxicity. nih.govnih.gov For instance, this compound derivatives strongly interact with membranes containing acidic phospholipids and phosphatidylethanolamine, characteristic of Escherichia coli membranes, while showing less interaction with membranes resembling eukaryotic cells. nih.gov

Planar lipid bilayer electrophysiology provides a more detailed view of membrane interaction by measuring changes in membrane current and conductance induced by this compound. nih.govmdpi.comresearchgate.net This technique involves forming a synthetic lipid bilayer across an aperture and then adding the peptide to one or both sides. The formation of ion channels or pores by the peptide can be detected as an increase in membrane current under an applied voltage. nih.govmdpi.com This method allows for the study of single-channel activity and provides insights into the mechanism of pore formation. Planar lipid bilayers can be formed by various methods, including painting or folding approaches. mdpi.comresearchgate.net Fusion of liposomes containing membrane proteins to preformed bilayers is another method used to integrate functional components into planar bilayers for electrophysiological studies. researchgate.net

Molecular Biology Techniques for Gene Expression and Regulation Studies (e.g., Northern Blot, cDNA Cloning)

Molecular biology techniques are employed to study the gene encoding this compound, its expression patterns, and the regulatory mechanisms that control its production.

cDNA cloning is a fundamental technique used to isolate and replicate the complementary DNA sequence corresponding to the this compound mRNA. nih.gov This allows researchers to determine the amino acid sequence of the this compound precursor protein, including signal sequences and prosegments, and to produce the protein recombinantly for further study. nih.gov A cDNA clone for this compound from Sarcophaga has been isolated, revealing a precursor protein structure. nih.gov

Northern blot analysis is a technique used to detect and quantify specific RNA molecules in a sample, providing information about gene expression levels. wikipedia.org This method involves separating RNA by gel electrophoresis, transferring it to a membrane, and hybridizing it with a labeled probe complementary to the this compound mRNA. wikipedia.orgnih.gov Northern blot analysis has been used to study the expression of the sapecin (B170424) gene in Sarcophaga peregrina larvae, showing its induction upon injury and differential expression in various tissues like the fat body and haemocytes. nih.govcuni.cz Studies have shown that sapecin gene expression is significantly up-regulated after immune stimulation. cuni.cz The technique allows for the observation of gene expression rates during development and in response to stimuli. wikipedia.org

In vitro Cell-Based Assays for Mechanistic Investigations (e.g., GH3 Pituitary Cell Electrophysiology)

In vitro cell-based assays are valuable for investigating the effects of this compound on living cells and elucidating its cellular targets and mechanisms of action.

Electrophysiological measurements using cell lines, such as GH3 rat pituitary cells, can be used to study the effects of this compound on ion channels. researchgate.netplos.orgnih.gov Whole-cell voltage-clamp techniques allow researchers to measure ionic currents across the cell membrane and determine how this compound affects the function of specific ion channels. researchgate.netplos.orgnih.govresearchgate.net this compound has been shown to block certain potassium channels in GH3 cells, specifically the CTX-sensitive IK(Ca) (BK current) and rapidly inactivating K+ currents. This suggests that modulation of ion channel activity may contribute to this compound's biological effects. GH3 cells are also used in proliferation assays to study the effects of various compounds. nih.gov Patch clamp experiments, including whole-cell and cell-attached configurations, are standard electrophysiological methods used to study ion channels and membrane potential. plos.orgnih.gov

Genetic Manipulation and Model Organism Studies for Functional Characterization (e.g., Sarcophaga peregrina models, Murine models for host immune response)

Studies involving genetic manipulation and model organisms are crucial for understanding the in vivo function of this compound and its role in the host immune response.

Sarcophaga peregrina, the organism from which this compound was originally isolated, serves as a natural model for studying the peptide's function within its biological context. Research in this model organism has involved studying the induction of this compound expression in response to bacterial infection or injury, providing insights into its role in innate immunity. nih.govcuni.cz The identification and characterization of this compound and other immune molecules in Sarcophaga peregrina have been pivotal in understanding insect defense mechanisms. nih.gov

Future Research Directions and Unanswered Questions for Sapecin B

Comprehensive Elucidation of Complete Biosynthetic Pathways

While it is known that Sapecin-B is synthesized in the fat body of Sarcophaga peregrina larvae and secreted into the hemolymph, and also produced by embryonic cell lines, the complete, step-by-step enzymatic pathway involved in its biosynthesis has not been fully elucidated. nih.govcore.ac.ukddtjournal.com Understanding the intricate details of the nonribosomal peptide synthetase (NRPS) or other enzymatic machinery responsible for assembling the this compound peptide chain, including any post-translational modifications, remains a critical area for future research. frontiersin.orgmdpi.comresearchgate.net Identifying all the genes and enzymes involved will provide insights into the regulation of this compound production and potentially enable heterologous expression and scalable production.

Detailed Molecular Interactions with Specific Host Cellular Receptors or Targets Beyond Membranes

This compound's primary mechanism of action is believed to involve interaction with and disruption of bacterial membranes, particularly targeting acidic phospholipids (B1166683) like cardiolipin (B10847521) in Gram-positive bacteria. nih.gov However, the possibility of this compound interacting with specific host cellular receptors or intracellular targets, either in the insect itself or in potential target pathogens, beyond simple membrane lysis warrants further detailed investigation. frontiersin.orgubc.ca Exploring whether this compound triggers specific signaling pathways in host cells or modulates immune responses through receptor-mediated interactions could reveal novel biological functions and therapeutic applications. ubc.ca

Further Exploration of Non-Antimicrobial Biological Functions and Regulatory Pathways

Emerging evidence suggests that Sapecin (B170424), a related peptide, may have roles beyond antimicrobial defense, potentially acting as a growth factor in Sarcophaga embryonic cell proliferation. nih.govcore.ac.uk This raises the unanswered question of whether this compound also possesses non-antimicrobial biological functions in Sarcophaga peregrina. Future research should focus on comprehensively exploring potential roles in development, immune modulation, wound healing, or other physiological processes. ubc.ca Furthermore, the regulatory pathways controlling the expression and secretion of this compound in response to various stimuli, such as infection or developmental cues, require in-depth investigation. ddtjournal.com

Advanced Peptide Design Strategies for Enhanced Specificity and in vivo Activity

Modifications to the this compound sequence have shown promise in altering its activity spectrum and reducing hemolytic effects. apsnet.orgpsu.edu For instance, a synthetic hendecapeptide derived from this compound exhibited superior antimicrobial activity against certain fungi compared to the parent peptide. apsnet.org Recent work has also explored designing analogue peptides based on this compound derivatives with enhanced antibiofilm activities and serum stability. dntb.gov.uaresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net Future research should leverage advanced peptide design strategies, including computational modeling and synthetic biology, to create this compound analogs with enhanced target specificity, increased potency against a wider range of pathogens (including antibiotic-resistant strains), improved stability in vivo, and reduced potential toxicity to host cells. mdpi.commdpi.com Understanding the structure-activity relationships in greater detail is crucial for rational design efforts.

Role of this compound in Complex Ecological Interactions of Sarcophaga peregrina

The ecological role of this compound in the natural environment of Sarcophaga peregrina is not fully understood. As a component of the fly's immune system, it undoubtedly plays a role in defending against microbial infections. nih.govddtjournal.com However, its involvement in broader ecological interactions, such as competition with other microorganisms in carrion or interactions with predators and parasites, remains an open question. Investigating how the presence and activity of this compound influence the microbial communities associated with Sarcophaga peregrina and how these interactions contribute to the fly's survival and ecological niche would provide valuable insights.

Q & A

Q. What are the key experimental methodologies for isolating and characterizing Sapecin-B in microbial systems?

To isolate this compound, researchers typically use recombinant expression systems (e.g., E. coli or yeast) followed by affinity chromatography for purification . Characterization involves:

  • Mass spectrometry for molecular weight verification.
  • Circular dichroism (CD) or NMR spectroscopy to confirm secondary structure (e.g., β-sheet dominance in defensins) .
  • Antimicrobial assays using standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) to measure minimum inhibitory concentrations (MICs) .

Table 1: Common Parameters for this compound Bioactivity Assays

ParameterExample Values/StandardsReference Protocol
Bacterial StrainsGram-positive: S. aureus; Gram-negative: E. coliCLSI M07-A11
MIC DeterminationBroth microdilution, 18–24 hr incubation
Hemolytic Activity Test1% sheep erythrocytes, 37°C, 1 hr

Q. How do researchers standardize bioactivity assays for this compound to ensure reproducibility?

Reproducibility requires:

  • Strain standardization : Use of ATCC or DSMZ reference strains to minimize variability .
  • Buffer consistency : Phosphate-buffered saline (PBS) at pH 7.4 for stability .
  • Positive controls : Include known antimicrobial peptides (e.g., polymyxin B) to validate assay sensitivity .
  • Statistical rigor : Triplicate experiments with ANOVA to assess significance (p < 0.05) .

Advanced Research Questions

Q. What experimental designs address discrepancies in this compound’s efficacy across in vitro and in vivo models?

Discrepancies often arise due to:

  • Serum interference : Proteolytic degradation in mammalian sera. Mitigate via protease inhibitors or PEGylation .
  • Immune system interactions : Use immunocompromised models (e.g., zebrafish larvae) to isolate direct antimicrobial effects .
  • Dosage optimization : Pharmacokinetic studies to determine tissue-specific bioavailability .

Q. Methodological Recommendation :

  • Comparative transcriptomics : Analyze host-pathogen interactions in treated vs. untreated models to identify confounding factors .

Q. How can researchers resolve contradictions in this compound’s mechanism of action (e.g., membrane disruption vs. intracellular targeting)?

Contradictory data require:

  • Multi-modal imaging : Combine cryo-EM for membrane integrity analysis with fluorescence microscopy (e.g., FITC-labeled this compound) to track intracellular localization .
  • Genetic knockouts : Test this compound against bacterial mutants lacking membrane transporters (e.g., S. aureus ΔmsrA) to isolate targets .
  • Kinetic assays : Measure ATP leakage (membrane disruption) vs. nucleic acid binding (intracellular effects) over time .

Table 2: Key Findings on this compound’s Mechanism

Study TypeKey ObservationConflicting Hypothesis
Cryo-EM (2023)Pore formation in lipid bilayersMembrane disruption
Fluorescence assay (2024)Co-localization with bacterial DNAIntracellular targeting

Q. What computational approaches optimize this compound’s structure-activity relationship (SAR) for enhanced specificity?

  • Molecular dynamics (MD) simulations : Simulate peptide-lipid interactions to predict residues critical for binding .
  • Machine learning (ML) : Train models on antimicrobial peptide databases (e.g., APD3) to identify SAR patterns .
  • Rational mutagenesis : Replace residues with low conservation scores (e.g., Gly12→Ala) and test activity .

Q. How should researchers design studies to investigate this compound’s synergistic effects with conventional antibiotics?

  • Checkerboard assay : Test fractional inhibitory concentration indices (FICIs) with β-lactams or fluoroquinolones .
  • Time-kill curves : Compare bactericidal kinetics of this compound alone vs. combination therapy .
  • Resistance monitoring : Serial passage assays to assess synergy-driven resistance suppression .

Methodological Challenges & Solutions

Q. What validation strategies are critical when reporting this compound’s immunomodulatory effects?

  • Cytokine profiling : Use multiplex ELISA to quantify IL-6, TNF-α, etc., in primary immune cells .
  • Knockdown models : CRISPR-Cas9 editing of Toll-like receptors (TLRs) to confirm signaling pathways .
  • Negative controls : Include scrambled peptide analogs to rule out nonspecific effects .

Q. How can researchers ensure ethical and reproducible animal studies involving this compound?

  • ARRIVE 2.0 guidelines : Report sample size justification, randomization, and blinding .
  • Pre-registration : Deposit protocols on platforms like Open Science Framework (OSF) .
  • Ethical oversight : Obtain approval from institutional animal care committees (IACUCs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.